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Introduction
AZD1208 is a potent and orally bioavailable small molecule inhibitor that targets all three

isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family:

PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in

regulating cell survival, proliferation, and apoptosis.[2][3] Upregulation of PIM kinases is

observed in various hematologic malignancies and solid tumors, making them an attractive

target for cancer therapy.[2][4] AZD1208 has been shown to induce cell cycle arrest, primarily

at the G1/S transition, and apoptosis in cancer cells, particularly in acute myeloid leukemia

(AML).[1][2]

These application notes provide a detailed protocol for analyzing the cell cycle effects of

AZD1208 using flow cytometry with propidium iodide (PI) staining.

Data Presentation
Treatment of the human acute myeloid leukemia (AML) cell line MOLM-16 with AZD1208 leads

to a significant arrest in the G0/G1 phase of the cell cycle and an increase in the sub-G1

population, indicative of apoptosis.[3]

Table 1: Effect of AZD1208 on Cell Cycle Distribution in MOLM-16 Cells
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Treatment G0/G1 (%) S (%) G2/M (%) Sub-G1 (%)

Control (DMSO) 54.9 Not Reported Not Reported 14.7

1 µM AZD1208

(72h)
85.7 Not Reported Not Reported 48.3

Data extracted from Keeton et al., Blood, 2014.[3]

Signaling Pathway
PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways,

regulate cell cycle progression and survival through the phosphorylation of several key

substrates.[1] AZD1208, by inhibiting PIM kinases, prevents the phosphorylation of these

substrates, leading to cell cycle arrest and apoptosis. Key downstream targets include the cell

cycle inhibitor p27 and components of the mTOR signaling pathway, such as 4EBP1.[2]
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Caption: AZD1208 inhibits PIM kinases, leading to cell cycle arrest and apoptosis.
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Experimental Workflow
The following diagram outlines the key steps for analyzing cell cycle arrest induced by

AZD1208 using flow cytometry.

1. Cell Culture
(e.g., MOLM-16)

2. AZD1208 Treatment
(e.g., 1 µM for 72h)

3. Cell Harvesting
(Centrifugation)

4. Fixation
(Cold 70% Ethanol)

5. Staining
(Propidium Iodide & RNase A)

6. Flow Cytometry
Acquisition

7. Data Analysis
(Cell Cycle Modeling)

Click to download full resolution via product page

Caption: Workflow for flow cytometry analysis of cell cycle arrest.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials
Cell Line: MOLM-16 (or other suitable cancer cell line)

AZD1208: Stock solution in DMSO

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS): pH 7.4, sterile

Trypsin-EDTA: (for adherent cells)

Fixation Solution: Ice-cold 70% Ethanol

Staining Solution:

Propidium Iodide (PI): 50 µg/mL in PBS

RNase A: 100 µg/mL in PBS

Equipment:

Cell culture incubator (37°C, 5% CO2)

Centrifuge

Flow cytometer

Vortex mixer

FACS tubes (12x75 mm polystyrene or polypropylene)

Ice bucket

Protocol for Cell Cycle Analysis
Cell Seeding and Culture:
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Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1%

penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

Seed cells at an appropriate density in multi-well plates to ensure they are in the

logarithmic growth phase at the time of treatment.

AZD1208 Treatment:

Prepare dilutions of AZD1208 in the cell culture medium from a stock solution (e.g., 10

mM in DMSO).

Treat cells with the desired concentrations of AZD1208 (e.g., 1 µM) and a vehicle control

(DMSO) for the specified duration (e.g., 72 hours).

Cell Harvesting:

For suspension cells (like MOLM-16), transfer the cell suspension to centrifuge tubes.

For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect in a

centrifuge tube.

Centrifuge the cells at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

Fixation:

Resuspend the cell pellet in a small volume of PBS.

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.

This helps to prevent cell clumping.

Incubate the cells on ice for at least 30 minutes for fixation. Samples can be stored at

-20°C for several weeks at this stage.

Staining:

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
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Wash the cell pellet once with cold PBS.

Resuspend the cell pellet in the PI/RNase A staining solution.[2] The inclusion of RNase A

is crucial to ensure that only DNA is stained.[3]

Incubate the cells in the dark at room temperature for 15-30 minutes.

Flow Cytometry Acquisition:

Analyze the stained cells on a flow cytometer.

Collect data for at least 10,000 single-cell events per sample.

Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell

population and exclude debris.

Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.

Measure the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[5]

Data Analysis:

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of

DNA content (PI fluorescence).

The software will model the distribution of cells in the G0/G1, S, and G2/M phases of the

cell cycle.

Quantify the percentage of cells in each phase and in the sub-G1 population (indicative of

apoptotic cells with fragmented DNA).

Conclusion
This document provides a comprehensive guide for utilizing flow cytometry to analyze the

effects of the PIM kinase inhibitor AZD1208 on the cell cycle. The provided protocols and

background information are intended to assist researchers in the design and execution of

experiments to investigate the anti-proliferative effects of this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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